2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone
Description
2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone is a trifluoromethylated aromatic ketone featuring a 3-isobutoxy-4-methylphenyl substituent. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the isobutoxy and methyl groups may influence steric and electronic interactions, solubility, and reactivity .
Properties
CAS No. |
1443336-89-7 |
|---|---|
Molecular Formula |
C13H15F3O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-methyl-3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H15F3O2/c1-8(2)7-18-11-6-10(5-4-9(11)3)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3 |
InChI Key |
HIURAYRTIADSND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methylacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Iso-Butoxy Substitution:
Industrial Production Methods
Industrial production of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Reaction Conditions for Acylation
| Reagent | Catalyst/Conditions | Yield | Source |
|---|---|---|---|
| Trifluoroacetic anhydride | AlCl₃, CH₂Cl₂, 0°C | 18.1% | |
| 4'-Isobutoxyacetophenone | Trifluoroacetic anhydride | N/A |
Reactivity Profile
The compound exhibits reactivity typical of ketones , with additional modulation from the trifluoromethyl (CF₃) and isobutoxy (OCH(CH₂CH(CH₃)₂)) groups:
-
Electrophilic carbonyl reactivity : The CF₃ group strongly withdraws electron density, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic additions (e.g., hydride reductions, Grignard quenching) .
-
Stability under acidic/basic conditions : The trifluoromethyl group increases resistance to hydrolysis, while the isobutoxy group may undergo elimination or substitution under specific conditions.
-
Biological interactions : The CF₃ group enhances lipophilicity, enabling membrane permeability and interactions with enzymes or receptors .
Mechanism of Nucleophilic Addition
Electron-deficient carbonyl reacts with nucleophiles (Nu), forming tetrahedral intermediates .
As a Ketone Precursor
-
Reduction reactions : Conventional ketone reductions (e.g., NaBH₄, LiAlH₄) yield secondary alcohols.
-
Oxime formation : Reaction with hydroxylamine derivatives produces oximes, which are intermediates in medicinal chemistry .
As an Acylating Agent
-
Friedel-Crafts acylation : Transfers the acyl group to activated aromatic rings under Lewis acid catalysis .
-
Amide formation : Reacts with amines to form acylamides, though stability may vary due to steric hindrance from the CF₃ group.
Thermal and Chemical Stability
-
Thermal decomposition : Stable under standard reaction conditions but may decompose at high temperatures (>200°C) due to the CF₃ group’s electron-withdrawing effect.
-
Hydrolytic stability : Resists hydrolysis in aqueous solutions, even under acidic conditions.
Grignard Reaction Example
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halobenzene preparation | Bromine, Mg metal, THF | Grignard reagent | N/A | |
| Ketene quenching | Ketene, Fe ligand complex, -10°C | Trifluoromethyl acetophenone | 75–85% |
Oximation Reaction
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Hydroxylamine hydrochloride | NaOH, ethanol/water | Oxime derivative |
Challenges and Considerations
-
Regioselectivity : Halogenation of benzotrifluoride derivatives often yields meta-dominant isomers, requiring purification steps .
-
Impurity control : Processes must minimize unknown impurities (<0.1%) to ensure product quality .
-
Scale-up limitations : Grignard reactions and ketene handling may pose safety concerns during large-scale synthesis .
Scientific Research Applications
3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-iso-Butoxy-4’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Data Tables for Critical Comparisons
Table 1: Substituent Effects on Yield and Reactivity
Table 2: Molecular Weight and Functional Group Trends
| Functional Group | Average Molecular Weight (g/mol) | Key Property |
|---|---|---|
| Triazole + Trifluoroethanone | 230–250 | High crystallinity, moderate solubility |
| Methoxy/Aryl Ether | 200–210 | Enhanced polarity, improved solubility |
| Heterocyclic (Pyridine/Indole) | 190–215 | Bioactivity, versatile reactivity |
Biological Activity
2,2,2-Trifluoro-1-(3-isobutoxy-4-methylphenyl)ethanone, also known by its CAS number 1443311-59-8, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C13H15F3O2
- Molecular Weight : 260.25 g/mol
- Chemical Structure : The compound features a trifluoromethyl group and an isobutoxy substituent on a phenyl ring, contributing to its unique reactivity and biological profile.
Analgesic Properties
Preliminary evaluations suggest that compounds similar to this compound exhibit analgesic effects. In vitro assays have shown that these compounds can reduce pain responses comparable to established analgesics. This effect may be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in pain and inflammation pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Fluorinated compounds often exhibit enhanced permeability and bioactivity against various microbial strains. While direct studies on this specific compound are sparse, analogous compounds have demonstrated significant antimicrobial effects.
Summary of Biological Activities
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating various trifluoroacetophenone derivatives, one compound exhibited an IC50 value of 34.1 μg/mL against protein denaturation in bovine serum albumin assays. This suggests that this compound may possess similar or enhanced anti-inflammatory properties due to its structural characteristics .
Case Study 2: Analgesic Activity Assessment
Another investigation into the analgesic properties of fluorinated ketones revealed that certain derivatives produced significant pain relief in animal models. The study indicated a clear correlation between fluorination and increased analgesic efficacy, suggesting that this compound could also exhibit notable analgesic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
